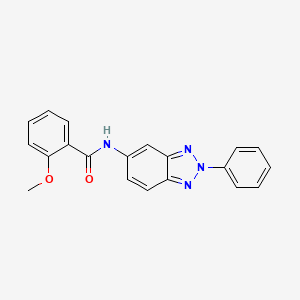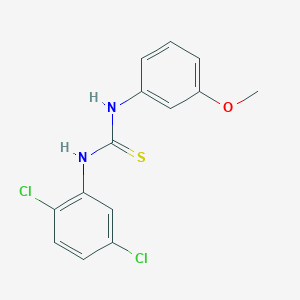![molecular formula C10H9N3O2 B5871446 2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
2-({[cyano(phenyl)methylene]amino}oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[cyano(phenyl)methylene]amino}oxy)acetamide, also known as CPOA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOA is a member of the oxime ether family and has a molecular weight of 265.28 g/mol.
Mecanismo De Acción
The mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its relatively simple synthesis method. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is also readily available and can be purchased from chemical suppliers. However, one limitation of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-({[cyano(phenyl)methylene]amino}oxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide and its effects on cognitive function. Another area of interest is the development of novel derivatives of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide with improved solubility and bioactivity. Additionally, the potential of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide as an anticancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide involves the reaction of 2-hydroxyacetamide with cyano(phenyl)methyleneamine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in a high yield. The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUEDDGCGIIBG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)
![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)

![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)


![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)
![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
